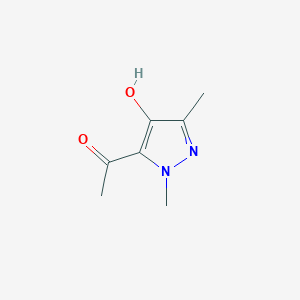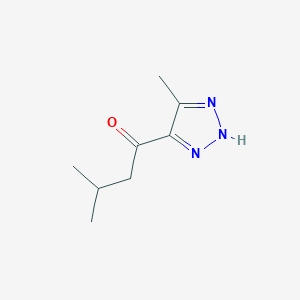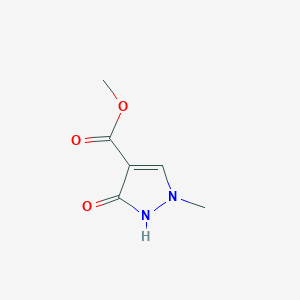
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine is a complex organic compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a phosphine group attached to a benzyl moiety, which is further connected to an ethane-1,2-diamine backbone substituted with a mesityl group. The presence of both phosphine and amine functionalities makes it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine typically involves multiple steps:
Formation of the Benzyl Phosphine Intermediate: The initial step involves the reaction of dicyclohexylphosphine with a benzyl halide (e.g., benzyl chloride) under basic conditions to form the benzyl phosphine intermediate.
Coupling with Ethane-1,2-diamine: The benzyl phosphine intermediate is then coupled with ethane-1,2-diamine in the presence of a suitable base (e.g., sodium hydride) to form the desired product.
Introduction of the Mesityl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of substrates in catalytic processes.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial in homogeneous catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions, which are often cofactors in enzymatic reactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in cancer treatment, where metal complexes can act as cytotoxic agents targeting cancer cells.
Industry
Industrially, this compound is used in the development of catalysts for the production of fine chemicals, pharmaceuticals, and polymers. Its ability to form stable complexes with metals makes it valuable in processes requiring high selectivity and efficiency.
Mécanisme D'action
The mechanism by which N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine group donates electron density to the metal, enhancing its reactivity, while the amine group can participate in hydrogen bonding and other interactions, further stabilizing the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-(Diphenylphosphino)benzyl)-N2-mesitylethane-1,2-diamine
- N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, N1-(2-(Dicyclohexylphosphino)benzyl)-N2-mesitylethane-1,2-diamine offers a unique combination of steric and electronic properties due to the presence of the dicyclohexylphosphino and mesityl groups. These groups provide significant steric hindrance, which can enhance the selectivity of catalytic processes, and the electronic properties of the phosphine group can be fine-tuned to optimize reactivity.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.
Propriétés
Formule moléculaire |
C30H45N2P |
|---|---|
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
N-[(2-dicyclohexylphosphanylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H45N2P/c1-23-20-24(2)30(25(3)21-23)32-19-18-31-22-26-12-10-11-17-29(26)33(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h10-12,17,20-21,27-28,31-32H,4-9,13-16,18-19,22H2,1-3H3 |
Clé InChI |
AVLJNEDMDTUMDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NCCNCC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


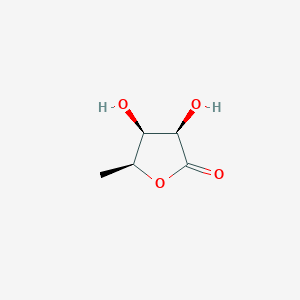
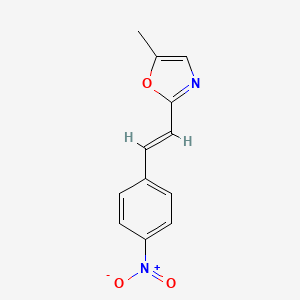
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
